N-(3-Butoxypropyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
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Overview
Description
Amides are a type of functional group in chemistry, characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). They play a crucial role in the biochemistry of life as they are key building blocks of proteins .
Synthesis Analysis
Amides can be synthesized in a variety of ways. One common method is the reaction of an acid chloride with an amine or ammonia . Another method involves the reaction of an ester with an amine, a process known as aminolysis .Molecular Structure Analysis
The molecular structure of amides involves a carbonyl group (C=O) and a nitrogen atom. The C-N bond in amides has a partial double bond character, making it shorter and stronger than a typical C-N single bond .Chemical Reactions Analysis
Amides can participate in a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and amines or ammonia. This reaction can be catalyzed by both acids and bases .Physical and Chemical Properties Analysis
Amides have high boiling points due to the presence of polar C=O and N-H bonds which allow for strong hydrogen bonding. They are generally soluble in water, especially if they have four or fewer carbon atoms .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-butoxypropyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S/c1-4-5-14-26-15-9-13-21-20(23)19(17(2)3)22-27(24,25)16-12-18-10-7-6-8-11-18/h6-8,10-12,16-17,19,22H,4-5,9,13-15H2,1-3H3,(H,21,23)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGOMEISRMZDHS-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C(C(C)C)NS(=O)(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCCNC(=O)C(C(C)C)NS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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